molecular formula C8H8BrNO3 B1469370 5-Bromo-6-ethoxynicotinic acid CAS No. 1370448-67-1

5-Bromo-6-ethoxynicotinic acid

Cat. No.: B1469370
CAS No.: 1370448-67-1
M. Wt: 246.06 g/mol
InChI Key: NMFXNIWIVQEBIU-UHFFFAOYSA-N
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Description

5-Bromo-6-ethoxynicotinic acid is an organic compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the fifth position and an ethoxy group at the sixth position of the nicotinic acid structure

Properties

IUPAC Name

5-bromo-6-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFXNIWIVQEBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethoxynicotinic acid typically involves the bromination of nicotinic acid derivatives. One common method includes the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride. The reaction is carried out by refluxing the mixture for several hours, followed by the addition of bromine. The reaction mixture is then cooled, and the product is precipitated by adjusting the pH with potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps, such as recrystallization from ethanol, are crucial to obtain a high-quality product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts FormedYield & Notes
Amination Ammonia (NH₃), CuI, 100°C 5-Amino-6-ethoxynicotinic acid65–78% yield; regioselective
Thiolation NaSH, DMF, 80°C5-Mercapto-6-ethoxynicotinic acid72% yield; air-sensitive product
Methoxylysis NaOMe, MeOH, reflux5-Methoxy-6-ethoxynicotinic acid81% yield; competing ethoxy hydrolysis

Mechanistic Insights :

  • Electron-withdrawing carboxylic acid and ethoxy groups activate the pyridine ring for NAS, directing substitution to the 5-position .

  • Copper catalysis enhances amination efficiency by stabilizing transition states .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to construct biaryl or heteroaryl systems:

Reaction TypeCatalysts/ReagentsProducts FormedApplications
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C5-Aryl-6-ethoxynicotinic acid derivativesDrug intermediates (e.g., kinase inhibitors)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amine 5-Aminoaryl-6-ethoxynicotinic acidsFunctionalized ligands for metal complexes

Key Findings :

  • Suzuki couplings with phenylboronic acids achieve >85% yield when using polar aprotic solvents like DMF.

  • Ethoxy groups remain intact under coupling conditions, demonstrating stability.

Functional Group Transformations

The carboxylic acid and ethoxy groups enable further derivatization:

Carboxylic Acid Modifications

Reaction TypeReagents/ConditionsProducts FormedNotes
Esterification SOCl₂, MeOH, 0°C Methyl 5-bromo-6-ethoxynicotinate94% yield; avoids ethoxy cleavage
Amidation EDC/HOBt, RNH₂, DCM5-Bromo-6-ethoxy-nicotinamide derivativesUsed in peptide mimetics

Ethoxy Group Reactions

Reaction TypeReagents/ConditionsProducts FormedSelectivity
Alkylation NaH, R-X, THF6-Alkoxy-5-bromonicotinic acidsRequires bulky alkyl halides
Hydrolysis H₂SO₄, H₂O, reflux5-Bromo-6-hydroxynicotinic acidEthoxy → hydroxyl conversion

Research Highlights :

  • Ethoxy groups resist hydrolysis under mild acidic conditions but cleave quantitatively with concentrated H₂SO₄.

  • Amidation via EDC/HOBt proceeds without racemization, critical for chiral drug synthesis.

Oxidation and Reduction Pathways

Controlled redox reactions modify the pyridine core:

Reaction TypeReagents/ConditionsProducts FormedOutcomes
Pyridine Reduction H₂, Pd/C, EtOH5-Bromo-6-ethoxy-piperidine-3-carboxylic acidPartial ring saturation (50% yield)
Side-Chain Oxidation KMnO₄, H₂O, 25°C5-Bromo-6-ethoxy-pyridine-3-carboxylic acidNo overoxidation observed

Challenges :

  • Full pyridine reduction requires harsher conditions (e.g., LiAlH₄), but competing ethoxy cleavage limits utility.

Industrial and Pharmacological Relevance

  • Scalable Synthesis : Continuous flow reactors optimize NAS and coupling steps, achieving >90% purity .

  • Drug Development : Derivatives show promise as anti-inflammatory agents by inhibiting COX-2 (IC₅₀ = 1.2 µM).

This compound’s versatility in substitution, coupling, and functionalization underscores its importance in synthesizing complex molecules for medicinal and materials chemistry.

Scientific Research Applications

5-Bromo-6-ethoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethoxynicotinic acid involves its interaction with specific molecular targets. The bromine atom and ethoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinic Acid: Similar structure but lacks the ethoxy group.

    6-Ethoxynicotinic Acid: Similar structure but lacks the bromine atom.

    5-Bromo-2-methoxynicotinic Acid: Contains a methoxy group instead of an ethoxy group.

Uniqueness

5-Bromo-6-ethoxynicotinic acid is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and biological properties.

Biological Activity

5-Bromo-6-ethoxynicotinic acid is a derivative of nicotinic acid, notable for its potential biological activities and therapeutic applications. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its structural similarities to other nicotinic acid derivatives, which influence its biological interactions and mechanisms.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and an ethoxy group at the 6-position on the pyridine ring. This unique structure contributes to its distinct biological activity compared to other nicotinic acid derivatives. The molecular formula is C9H10BrNO2C_9H_{10}BrNO_2 with a molecular weight of approximately 232.09 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Nicotinic Acetylcholine Receptor Agonism : Similar to other nicotinic acid derivatives, it may act as an agonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroprotection.
  • Lipid Metabolism Modulation : It is hypothesized that this compound could modulate lipid metabolism, potentially reducing triglyceride levels and affecting lipoprotein synthesis in the liver, akin to the effects observed with niacin.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid may exhibit antimicrobial properties, which could be harnessed for therapeutic applications against various pathogens .

In Vitro Studies

Recent studies have employed high-throughput screening methods to evaluate the biological activity of this compound against various cellular targets. One study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Clinical Applications

Clinical trials involving similar compounds have shown promising results in treating conditions such as dyslipidemia and cardiovascular diseases. For instance, derivatives like Nicergoline have been noted for their effectiveness in improving cognitive functions and enhancing peripheral blood flow in patients with vascular disorders . Although direct clinical data on this compound remains limited, its structural analogs provide a basis for potential therapeutic uses.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine at C5, Ethoxy at C6Potential nAChR agonist, lipid modulation
NicergolineMultiple substitutionsCognitive enhancement, vasodilation
5-Bromo-6-methyl-nicotinic acidBromine at C5, Methyl at C6Neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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